methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylate with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 3-amino-1H-indole-2-carboxylate: A precursor in the synthesis of the target compound.
N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea: Another compound with a similar difluorobenzoyl group, used for its fungicidal activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Properties
CAS No. |
843628-13-7 |
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Molecular Formula |
C17H12F2N2O3 |
Molecular Weight |
330.28 g/mol |
IUPAC Name |
methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-17(23)15-14(9-5-2-3-8-12(9)20-15)21-16(22)13-10(18)6-4-7-11(13)19/h2-8,20H,1H3,(H,21,22) |
InChI Key |
HJBZIXGHLBSCST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC=C3F)F |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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